Sodium 1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfinate

Description

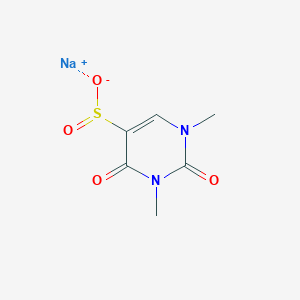

Sodium 1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfinate is a sodium salt derivative of a tetrahydropyrimidine dione scaffold. Its structure features a 1,3-dimethyl substitution at the pyrimidine ring, a sulfinate (-SO₂⁻Na⁺) group at the 5-position, and two ketone groups at positions 2 and 4.

Properties

Molecular Formula |

C6H7N2NaO4S |

|---|---|

Molecular Weight |

226.19 g/mol |

IUPAC Name |

sodium;1,3-dimethyl-2,4-dioxopyrimidine-5-sulfinate |

InChI |

InChI=1S/C6H8N2O4S.Na/c1-7-3-4(13(11)12)5(9)8(2)6(7)10;/h3H,1-2H3,(H,11,12);/q;+1/p-1 |

InChI Key |

GEWRAAJNGLZOSV-UHFFFAOYSA-M |

Canonical SMILES |

CN1C=C(C(=O)N(C1=O)C)S(=O)[O-].[Na+] |

Origin of Product |

United States |

Preparation Methods

Synthesis of 5-Formyl and 5-Carboxylate Derivatives

A common precursor is 5-formyl-1,3-dimethyluracil, prepared by selective formylation of 1,3-dimethyluracil. This intermediate can be converted into its oxime by reaction with hydroxylamine hydrochloride in the presence of sodium acetate in ethanol at room temperature, yielding a mixture of E/Z isomers that can be separated chromatographically. The oxime formation proceeds with high yield (~93%) and purity.

Alternatively, methyl 1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate can be hydrolyzed under basic conditions (sodium hydroxide in methanol/water) at room temperature for 3 hours to yield the corresponding carboxylic acid. The acid is then precipitated by acidification to pH 3, filtered, and dried to obtain a white solid product.

The sulfinate group introduction at the 5-position involves nucleophilic substitution or sulfonylation of the uracil derivative. One effective method is the electrochemical sulfonylation approach, which uses sodium sulfinate salts as sulfonyl radical sources under mild electrochemical conditions. This method allows regioselective sulfonylation of pyrimidine derivatives with high efficiency and selectivity.

The general electrochemical procedure involves:

- Using a divided electrochemical cell with appropriate electrodes.

- Employing sodium sulfinate salts as sulfonyl radical precursors.

- Conducting the reaction in a suitable solvent system under controlled current or potential.

- Isolating the sulfonylated product, which can be converted to the sodium sulfinate salt by neutralization.

This approach is supported by cyclic voltammetry studies and mechanistic investigations confirming radical intermediates and regioselectivity.

Alternative Synthetic Strategies and Catalysis

Other synthetic methods reported include:

- 1,3-Dipolar cycloaddition reactions of uracil-derived oximes with dipolarophiles such as alkenes or nitriles, followed by oxidation steps to yield sulfonylated uracil derivatives.

- Multicomponent reactions catalyzed by ionic liquids or organocatalysts for related pyrimidine derivatives, which may be adapted for sulfinate introduction.

Analytical and Characterization Data

Characterization of intermediates and final products typically involves:

- Nuclear Magnetic Resonance (NMR) spectroscopy (^1H and ^13C) for structural confirmation.

- Infrared (IR) spectroscopy for functional group analysis.

- High-resolution mass spectrometry (HRMS) for molecular weight confirmation.

- Melting point determination for purity assessment.

- Chromatographic techniques (TLC, column chromatography) for isomer separation and purity.

For example, the oxime intermediate shows characteristic NMR signals distinguishing E/Z isomers, and the sulfinate derivative exhibits distinct sulfonyl absorption bands in IR spectra.

Summary Table of Preparation Methods

| Preparation Step | Method Description | Key Reagents | Conditions | Yield (%) | Notes |

|---|---|---|---|---|---|

| Formylation | Selective formylation of 1,3-dimethyluracil | Literature method | - | 72 | Precursor for oxime |

| Oxime Formation | Reaction with hydroxylamine hydrochloride | NH2OH·HCl, NaOAc, EtOH | r.t., 24 h | 93 | E/Z isomer mixture |

| Ester Hydrolysis | Base hydrolysis of methyl ester | NaOH, MeOH/H2O | r.t., 3 h | ~60 | Precipitation on acidification |

| Electrochemical Sulfonylation | Radical sulfonylation using sodium sulfinate | NaSO2R, Electrochemical cell | Controlled current | High | Regioselective, mild conditions |

| 1,3-Dipolar Cycloaddition | Cycloaddition of oximes with dipolarophiles | NCS, TEA, DMF | r.t., 24 h | Moderate | Followed by oxidation |

Chemical Reactions Analysis

Types of Reactions: Sodium 1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfinate can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form sulfonic acid derivatives.

Reduction: Reduction reactions can convert it into corresponding sulfinate or sulfonamide derivatives.

Substitution: It can participate in nucleophilic substitution reactions, where the sulfonate group is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.

Major Products Formed: The major products formed from these reactions include sulfonic acids, sulfinates, sulfonamides, and various substituted derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

Chemistry: In chemistry, Sodium 1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfinate is used as a reagent in organic synthesis, particularly in the preparation of sulfonated pyrimidine derivatives.

Biology: In biological research, this compound is studied for its potential role in enzyme inhibition and as a building

Biological Activity

Sodium 1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfinate is a compound of interest due to its diverse biological activities and potential therapeutic applications. This article reviews the biological activity of this compound based on recent research findings, including its mechanism of action, pharmacological effects, and relevant case studies.

- Chemical Formula : C6H10N4O4S

- Molecular Weight : 238.32 g/mol

- CAS Number : 124788-36-9

- Structure : The compound features a pyrimidine ring with two keto groups and a sulfinate group, contributing to its reactivity and biological interactions.

This compound exhibits several mechanisms of action:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways. For instance, studies indicate that it can interfere with pyrimidine metabolism pathways, which is crucial for nucleic acid synthesis in cells .

- Antimicrobial Activity : Research highlights its potential as an antimicrobial agent. In vitro studies demonstrate that it inhibits the growth of various bacterial strains and fungi by disrupting their metabolic processes .

- Cytotoxic Effects : The compound has demonstrated cytotoxicity against cancer cell lines. For example, it has shown significant inhibition of cell proliferation in A431 vulvar epidermal carcinoma cells with an IC50 value indicating effective concentration levels for therapeutic use .

Biological Activity Overview

Case Study 1: Anticancer Properties

A study investigated the effects of this compound on HT-29 colon cancer cells. The results indicated that the compound induced apoptosis significantly at concentrations as low as 10 µM. The mechanism was linked to the activation of pro-apoptotic pathways involving caspases and the downregulation of anti-apoptotic proteins .

Case Study 2: Antimicrobial Efficacy

In another study focusing on its antimicrobial properties, the compound was tested against clinical isolates of Staphylococcus aureus and Escherichia coli. Results showed a minimum inhibitory concentration (MIC) of 32 µg/mL for Staphylococcus aureus and 64 µg/mL for Escherichia coli. This suggests its potential as a therapeutic agent in treating infections caused by resistant strains .

Comparison with Similar Compounds

Functional Group Variations and Molecular Properties

Structural and Reactivity Insights

- Solubility : The sodium sulfinate derivative outperforms its covalent analogs (e.g., sulfonyl chlorides, esters) in aqueous solubility due to ionic dissociation.

- Reactivity : Sulfonyl chlorides and fluorides are more reactive toward amines and alcohols, whereas the sulfinate acts as a nucleophile in alkylation or arylation reactions.

- Thermal Stability : Sulfinate salts generally exhibit higher thermal stability compared to sulfonyl halides, which are prone to hydrolysis.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Sodium 1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfinate?

- Methodological Answer : The compound can be synthesized via multi-step reactions starting from a tetrahydropyrimidine core. A plausible route involves sulfonation of a 6-methyl-2,4-dioxotetrahydropyrimidine intermediate. For example, sulfonyl chloride derivatives (e.g., 6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonyl chloride ) may serve as precursors, followed by reduction to the sulfinate group using sodium sulfite or similar reagents. Purification via recrystallization in polar solvents (e.g., ethanol/water mixtures) is recommended to isolate the sodium salt.

Q. How should researchers characterize the purity and structure of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to confirm substituent positions and the absence of impurities. For example, the methyl groups (1,3-dimethyl) should appear as singlets in -NMR.

- Mass Spectrometry (MS) : High-resolution ESI-MS can verify the molecular ion peak (expected m/z for ).

- Elemental Analysis : Confirm the sodium content via ICP-MS or flame photometry.

Advanced Research Questions

Q. How can crystallographic data inconsistencies be resolved during structural refinement?

- Methodological Answer : Use the SHELX suite (e.g., SHELXL ) for refinement. For challenging cases (e.g., disordered sulfinate groups):

- Apply restraints to bond lengths and angles using the DFIX and SADI commands.

- Validate hydrogen bonding networks with PLATON or Mercury. Reference monoclinic symmetry parameters (e.g., , ) from analogous compounds to guide cell refinement .

Q. What non-covalent interactions stabilize the crystal lattice of this compound?

- Methodological Answer : Analyze hydrogen bonding and π-π interactions using X-ray diffraction data. For example:

- Hydrogen bonds : The sulfinate oxygen atoms may act as acceptors for N–H donors from adjacent pyrimidine rings.

- C–H⋯O interactions : Methyl groups can form weak interactions with carbonyl oxygen atoms.

- Table 1 : Example interactions from a related bromide salt :

| Interaction Type | Distance (Å) | Angle (°) |

|---|---|---|

| N–H⋯Br | 3.21 | 162 |

| C–H⋯O | 2.85 | 145 |

Q. How does the compound’s stability vary under different pH and temperature conditions?

- Methodological Answer :

- pH Stability : Conduct accelerated degradation studies in buffered solutions (pH 1–13) at 25°C and 40°C. Monitor via HPLC with a C18 column (UV detection at 254 nm). The sulfinate group may hydrolyze to sulfonate under acidic conditions.

- Thermal Stability : Use TGA-DSC to identify decomposition thresholds (expected >200°C for the sodium salt).

Methodological Considerations

Q. What analytical techniques are suitable for detecting trace impurities?

- Methodological Answer :

- HPLC-DAD/MS : Employ a gradient elution (water/acetonitrile with 0.1% formic acid) to separate impurities. Compare retention times with known tetrahydropyrimidine derivatives (e.g., Theophylline-related impurities ).

- Ion Chromatography : Quantify residual sulfonate/sulfate ions from incomplete synthesis.

Q. How can computational modeling predict reactivity in nucleophilic environments?

- Methodological Answer :

- Perform DFT calculations (e.g., B3LYP/6-31G*) to map electrostatic potential surfaces. The sulfinate group’s lone pairs may participate in nucleophilic attacks, particularly at the C5 position.

- Simulate reaction pathways using Gaussian or ORCA to identify transition states for substitution reactions.

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported synthetic yields?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.